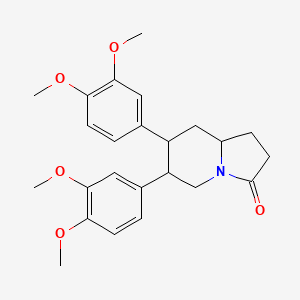stannane CAS No. 66149-36-8](/img/structure/B14485260.png)
[(2,2-Dimethylbut-3-enoyl)oxy](triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethylbut-3-enoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-dimethylbut-3-enoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-enoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-dimethylbut-3-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2,2-Dimethylbut-3-enoyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form stannic compounds.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of triphenyltin hydride.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
科学研究应用
(2,2-Dimethylbut-3-enoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of (2,2-Dimethylbut-3-enoyl)oxystannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The triphenyl group provides steric hindrance, affecting the reactivity and stability of the compound.
相似化合物的比较
Triphenyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness: (2,2-Dimethylbut-3-enoyl)oxystannane is unique due to the presence of the 2,2-dimethylbut-3-enoyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and materials science.
属性
CAS 编号 |
66149-36-8 |
|---|---|
分子式 |
C24H24O2Sn |
分子量 |
463.2 g/mol |
IUPAC 名称 |
triphenylstannyl 2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C6H10O2.3C6H5.Sn/c1-4-6(2,3)5(7)8;3*1-2-4-6-5-3-1;/h4H,1H2,2-3H3,(H,7,8);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
XBFUVBJNDVZNPF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


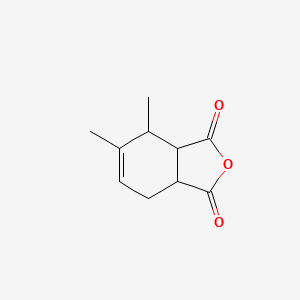
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
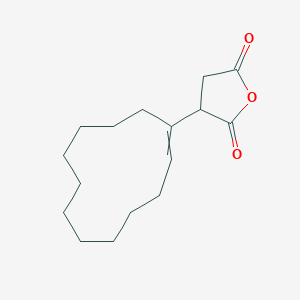
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
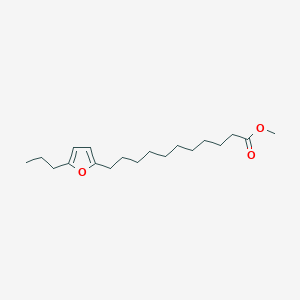
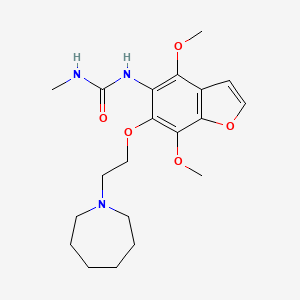
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
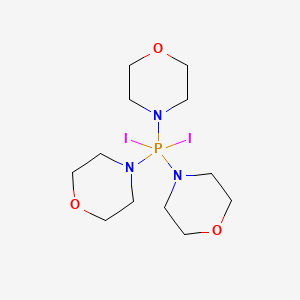
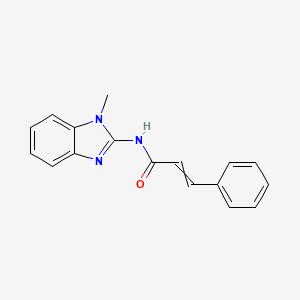

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)


